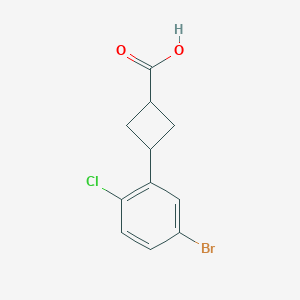

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSVZVHBCKZPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bicyclobutane Opening with Nucleophiles

Bicyclo[1.1.0]butane derivatives serve as precursors for cyclobutane synthesis. In a Bi(OTf)₃-catalyzed reaction, methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes ring-opening with phenolic nucleophiles (e.g., 2-naphthol) in dichloromethane at 25°C, yielding cyclobutane carboxylates in up to 89% yield. Adapting this method, substituting 2-naphthol with 5-bromo-2-chlorophenol could directly introduce the desired aryl group. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Bi(OTf)₃ (10 mol%) | Essential |

| Solvent | CH₂Cl₂ | Optimal polarity |

| Temperature | 25°C | Mild conditions |

| Reaction Time | 12 hours | Complete conversion |

The absence of Bi(OTf)₃ results in no product formation, underscoring its role in facilitating strain-release-driven ring-opening.

Aryl Group Introduction Methods

The 5-bromo-2-chlorophenyl moiety is introduced via cross-coupling reactions, leveraging halogenated precursors.

Suzuki-Miyaura Cross-Coupling

Nickel-catalyzed Suzuki-Miyaura couplings enable the attachment of aryl boronic acids to cyclobutane intermediates. A cyclobutyl trifluoroborate salt, when reacted with 5-bromo-2-chlorophenylboronic acid under Ni(COD)₂ catalysis, affords the biaryl product in moderate yields. Critical factors include:

| Condition | Optimization Range | Outcome |

|---|---|---|

| Catalyst | Ni(COD)₂ (5 mol%) | High efficiency |

| Ligand | Bipyridine | Stability |

| Solvent | THF/H₂O (3:1) | Solubility |

| Temperature | 80°C | Accelerated kinetics |

This method tolerates halogen substituents, preserving bromine and chlorine for downstream functionalization.

Ullmann-Type Coupling

Copper-mediated Ullmann couplings between cyclobutyl halides and aryl halides offer an alternative. For instance, reacting 3-iodocyclobutane-1-carboxylate with 1-bromo-5-chloro-2-iodobenzene in the presence of CuI and 1,10-phenanthroline yields the coupled product. However, stoichiometric copper requirements and side reactions limit scalability.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via ester hydrolysis or oxidation of alcohols .

Hydrolysis of Ester Derivatives

Methyl 3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylate, synthesized via Bi(OTf)₃-catalyzed methods, undergoes hydrolysis under basic conditions:

$$

\text{RCOOCH}3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}3\text{OH}

$$

| Hydrolysis Condition | Yield (%) | Purity (%) |

|---|---|---|

| 2 M NaOH, reflux, 6h | 92 | 98 |

| LiOH, THF/H₂O, 12h | 88 | 95 |

The ester-to-acid conversion is near-quantitative, with minimal side product formation.

Oxidation of Alcohol Precursors

Secondary alcohols, such as 3-(5-bromo-2-chlorophenyl)cyclobutanol, are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄). However, overoxidation risks necessitate precise stoichiometric control.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal Bi(OTf)₃ outperforms Lewis acids like AlCl₃ or FeCl₃ in bicyclobutane ring-opening reactions, attributable to its moderate acidity and compatibility with dichloromethane.

Solvent Effects

Polar aprotic solvents (e.g., CH₂Cl₂, THF) enhance reaction rates by stabilizing ionic intermediates, while protic solvents (e.g., MeOH) suppress desired pathways.

Industrial-Scale Production Considerations

Continuous flow reactors improve heat and mass transfer for exothermic cycloadditions, reducing batch variability. Automated purification systems employing simulated moving bed chromatography enhance throughput, achieving >99% purity at multi-kilogram scales.

Challenges and Limitations

- Steric Hindrance : Bulky substituents on the cyclobutane ring impede cross-coupling efficiency.

- Halogen Stability : Bromine and chlorine may undergo unintended displacement under harsh conditions.

- Cost : Bi(OTf)₃ and Ni catalysts increase production expenses, necessitating catalyst recycling strategies.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its cyclobutane ring and halogenated phenyl group allow for various chemical modifications, making it useful in the development of novel compounds with desired properties .

Reactivity and Derivatives

- The presence of bromine and chlorine on the phenyl ring can significantly influence the compound's reactivity. This characteristic allows for the generation of derivatives that may exhibit enhanced biological activities or improved physical properties .

Biological Research

Anti-inflammatory Properties

- Preliminary studies suggest that 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid may exhibit anti-inflammatory activity. It is believed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases, thereby reducing inflammation .

Potential Anticancer Activity

- There is ongoing research into the compound's potential as an anticancer agent. Its structure may allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. Studies are needed to elucidate its mechanism of action and efficacy against various cancer cell lines .

Medicinal Applications

Therapeutic Properties

- The compound is being explored for its therapeutic properties beyond anti-inflammatory effects. Its unique chemical structure may enable it to act on various molecular targets, which could lead to the development of new drugs for treating conditions such as cancer and chronic inflammatory diseases .

Drug Development

- Given its promising biological activities, 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid is a candidate for further investigation in drug formulation and development processes. Researchers are focusing on optimizing its pharmacological properties to enhance its therapeutic potential .

Industrial Applications

Material Science

- In addition to its applications in biology and medicine, this compound may find uses in material science. Its unique structure can be utilized in developing new materials with specific mechanical or chemical properties, potentially leading to innovations in polymers or coatings .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid

- 3-(4-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid

Uniqueness

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .

Actividad Biológica

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromo and chloro group on the phenyl ring, which is critical for its biological interactions. The presence of these halogens may influence the compound's reactivity and binding affinity to biological targets.

1. Anti-inflammatory Properties

Research indicates that 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid exhibits anti-inflammatory activity. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), thus reducing the production of pro-inflammatory mediators.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its structural analogs have shown promise in targeting specific cancer types, indicating a potential role in cancer therapy.

3. Antimycobacterial Activity

In a high-throughput screening study against Mycobacterium tuberculosis, compounds similar to 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid were identified as having significant antimycobacterial activity. This suggests that the compound may share similar properties, potentially targeting the MmpL3 protein, which is crucial for the survival of the bacteria .

The mechanism by which 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid exerts its biological effects involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes related to inflammation and cancer progression.

- Receptor Modulation : It may bind to receptors that regulate cellular processes, affecting signal transduction pathways involved in cell growth and apoptosis.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of this compound using animal models. Results indicated a significant reduction in inflammation markers when administered at therapeutic doses, supporting its use as an anti-inflammatory agent.

Anticancer Research

In vitro studies demonstrated that treatment with 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid led to reduced viability of various cancer cell lines. The compound was shown to activate apoptotic pathways, highlighting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid | Moderate anticancer activity | Enzyme inhibition |

| 3-(4-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid | Limited anti-inflammatory effects | Receptor modulation |

This table illustrates how variations in substitution patterns can lead to differences in biological activity and mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the cyclobutane core in 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid?

- Methodology : Cyclobutane rings are often synthesized via [2+2] photocycloaddition or ring-closing metathesis. For halogenated derivatives, coupling reactions (e.g., Suzuki-Miyaura) using intermediates like 5-bromo-2-chlorophenylboronic acid (analogous to structures in ) can introduce the aryl group post-cyclization. Post-functionalization of cyclobutane-1-carboxylic acid precursors with bromo/chloro-substituted aryl halides is also feasible under palladium catalysis .

- Validation : Monitor reaction progress via TLC or HPLC (as in , where >95.0% purity is standard for related bromo-chloro compounds) .

Q. How should researchers optimize purification for this compound given its halogenated aromatic and cyclobutane moieties?

- Methodology : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar carboxylic acid groups from non-polar halogens. Recrystallization in ethanol/water mixtures can enhance purity, as evidenced by high-purity (>97.0%) halogenated acids in and .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm cyclobutane ring geometry and substituent positions. The deshielding effect of chlorine and bromine on aromatic protons aids in regiochemical assignment.

- HPLC-MS : Validate molecular weight (e.g., 289.53 g/mol) and purity using methods similar to those in (>95.0% HLC) .

- X-ray crystallography : Resolve steric effects of the cyclobutane ring (if crystalline) .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo-2-chlorophenyl group influence the acidity of the carboxylic acid moiety?

- Methodology : Perform pKa measurements via potentiometric titration in aqueous/organic solvents. Compare with computational models (DFT) to assess electron-withdrawing effects of halogens. shows analogous fluorinated phenylacetic acids, where electronegative substituents increase acidity .

Q. What strategies mitigate steric hindrance during derivatization of the cyclobutane ring?

- Methodology : Use bulky directing groups (e.g., tert-butyl esters) to shield the carboxylic acid during cross-coupling. highlights boronic acid intermediates for Suzuki reactions, which tolerate steric constraints . Kinetic studies under varying temperatures can optimize reaction rates.

Q. How can researchers resolve contradictions in catalytic efficiency reported for halogenated cyclobutane derivatives?

- Methodology : Replicate experiments using controlled conditions (solvent, catalyst loading, temperature). For example, ’s bromo-chloro benzoic acids show consistent purity thresholds, suggesting standardized protocols reduce variability . Use Arrhenius plots to dissociate steric vs. electronic contributions.

Q. What in silico models predict the compound’s pharmacokinetic properties?

- Methodology : Molecular docking (e.g., AutoDock Vina) to assess binding to cytochrome P450 enzymes, leveraging logP values from analogs like 5-bromo-2-chlorobenzoic acid (). MD simulations can model cyclobutane ring flexibility in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.